1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate
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Overview
Description
1,3,5-Triazine-2,4,6-triyltris[[(methoxymethyl)imino]methylene]trimethacrylate is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-triyltris[[(methoxymethyl)imino]methylene]trimethacrylate typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The process can be further refined using specific reaction conditions to achieve high yields. For instance, the substitution of chlorine by primary amines on the substrate can be achieved by refluxing in a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through crystallization or distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triyltris[[(methoxymethyl)imino]methylene]trimethacrylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as amines.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines and solvents like 1,4-dioxane or 1,2-dichloroethane are commonly used.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives .
Scientific Research Applications
1,3,5-Triazine-2,4,6-triyltris[[(methoxymethyl)imino]methylene]trimethacrylate has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of advanced polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: The compound is explored for its potential in creating novel materials with specific functionalities, including coatings and adhesives.
Biological Research: Triazine derivatives are studied for their biological activities, including antitumor and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triyltris[[(methoxymethyl)imino]methylene]trimethacrylate involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways . Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in the plastics industry.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Cyanuric Chloride: A key intermediate in the synthesis of various herbicides and other triazine derivatives.
Uniqueness
1,3,5-Triazine-2,4,6-triyltris[[(methoxymethyl)imino]methylene]trimethacrylate is unique due to its specific functional groups, which impart distinct chemical and physical properties. Its ability to form polymers with enhanced properties makes it particularly valuable in materials science and polymer chemistry .
Properties
CAS No. |
94108-95-9 |
---|---|
Molecular Formula |
C24H30N6O9 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(E,4E)-4-[4,6-bis[(E)-C-[(E)-2-carboxyprop-1-enyl]-N-(methoxymethyl)carbonimidoyl]-1,3,5-triazin-2-yl]-4-(methoxymethylimino)-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C24H30N6O9/c1-13(22(31)32)7-16(25-10-37-4)19-28-20(17(26-11-38-5)8-14(2)23(33)34)30-21(29-19)18(27-12-39-6)9-15(3)24(35)36/h7-9H,10-12H2,1-6H3,(H,31,32)(H,33,34)(H,35,36)/b13-7+,14-8+,15-9+,25-16+,26-17+,27-18+ |
InChI Key |
RCROTKXRUVKMML-MJRQROIBSA-N |
Isomeric SMILES |
C/C(=C\C(=N/COC)\C1=NC(=NC(=N1)/C(=N/COC)/C=C(/C(=O)O)\C)/C(=N/COC)/C=C(/C(=O)O)\C)/C(=O)O |
Canonical SMILES |
CC(=CC(=NCOC)C1=NC(=NC(=N1)C(=NCOC)C=C(C)C(=O)O)C(=NCOC)C=C(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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